molecular formula C8H7ClN2O3 B515176 N-(3-chloro-2-nitrophenyl)acetamide

N-(3-chloro-2-nitrophenyl)acetamide

Cat. No.: B515176
M. Wt: 214.6g/mol
InChI Key: XQLWLASVOCDOCX-UHFFFAOYSA-N
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Description

N-(3-Chloro-2-nitrophenyl)acetamide is a specialized aromatic acetamide derivative that serves as a valuable synthetic intermediate in advanced chemical research. Compounds within this class are primarily investigated for their role in the discovery and development of new antibacterial agents . Research on analogous structures, such as 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, has demonstrated promising activity against challenging pathogens like Klebsiella pneumoniae , a World Health Organization priority pathogen, by potentially targeting penicillin-binding proteins to induce cell lysis . The strategic inclusion of chloro and nitro substituents on the aniline ring is a critical structural feature, as the chloro atom, in particular, has been shown to stabilize the molecule within the target enzyme's active site, thereby enhancing its biological potency . Beyond pharmaceuticals, this chemical scaffold is also utilized in agrochemical research for the synthesis of novel fungicides and herbicides, and as a key building block in the development of more complex molecules, such as triazole-functionalized compounds, for various specialty chemical applications . Its utility underscores the importance of nitrophenylacetamide intermediates in driving innovation across multiple research-driven industries.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H7ClN2O3

Molecular Weight

214.6g/mol

IUPAC Name

N-(3-chloro-2-nitrophenyl)acetamide

InChI

InChI=1S/C8H7ClN2O3/c1-5(12)10-7-4-2-3-6(9)8(7)11(13)14/h2-4H,1H3,(H,10,12)

InChI Key

XQLWLASVOCDOCX-UHFFFAOYSA-N

SMILES

CC(=O)NC1=C(C(=CC=C1)Cl)[N+](=O)[O-]

Canonical SMILES

CC(=O)NC1=C(C(=CC=C1)Cl)[N+](=O)[O-]

Origin of Product

United States

Advanced Synthetic Methodologies for N 3 Chloro 2 Nitrophenyl Acetamide

Precursor Synthesis and Functionalization Strategies

The primary and most direct pathway to N-(3-chloro-2-nitrophenyl)acetamide involves the functionalization of its immediate precursor, 3-chloro-2-nitroaniline (B1295001).

Derivatization of 3-chloro-2-nitroaniline (Hypothetical Primary Pathway)

The N-acylation of 3-chloro-2-nitroaniline represents the most straightforward approach to obtaining the target compound. This involves the reaction of the amino group of the aniline (B41778) with an acylating agent.

Various acylating agents can be employed for the N-acylation of anilines, with acetic anhydride (B1165640) and chloroacetyl chloride being common choices. tandfonline.comgoogle.comtandfonline.com The reaction with acetic anhydride typically proceeds by nucleophilic attack of the amino group on one of the carbonyl carbons of the anhydride, leading to the formation of the acetamide (B32628) and acetic acid as a byproduct. rsc.org

Similarly, chloroacetyl chloride can be used for acylation. tandfonline.comsmolecule.com Its bifunctional nature, possessing both an acyl chloride and a chloroalkane moiety, allows for further functional modifications of the resulting product. tandfonline.comtandfonline.com The reaction of anilines with chloroacetyl chloride is often rapid and can be performed under neutral conditions. tandfonline.com

Table 1: Comparison of Acylating Agents for N-Acylation

Acylating AgentGeneral ReactivityByproductsPotential for Further Functionalization
Acetic AnhydrideGoodAcetic AcidLow
Chloroacetyl ChlorideHighHClHigh

The efficiency of N-acylation reactions can be significantly influenced by the reaction conditions.

Temperature: The reaction temperature can affect the rate and selectivity of the acylation. For instance, some acylation reactions of anilines are carried out at room temperature, while others may require heating or cooling to control the reaction. nih.govresearchgate.net A study on the acylation of 3-chloroaniline (B41212) with acetyl chloride in an aprotic solvent was conducted at a low temperature range of -10 to 20°C. google.com

Solvent Systems: The choice of solvent is crucial. While many organic solvents like dichloromethane, toluene, and dimethylformamide are commonly used, there is a growing interest in using more environmentally benign solvents like water. smolecule.comarkat-usa.org Research has demonstrated successful N-acylation of amines in water using benzotriazole (B28993) chemistry, which can be accelerated by microwave irradiation. nih.govresearchgate.net

Catalysis: While many N-acylation reactions proceed without a catalyst, certain catalysts can enhance the reaction rate and yield. Lewis acids like ferric chloride (FeCl₃) can be used to promote acylation reactions. niscpr.res.in Moreover, some protocols aim for catalyst-free conditions to simplify purification and reduce environmental impact. ijarsct.co.in

Table 2: Optimization Parameters for N-Acylation

ParameterConditionsEffect on Reaction
TemperatureLow to elevated temperaturesInfluences reaction rate and selectivity
SolventAprotic organic solvents, waterAffects solubility, reactivity, and environmental impact
CatalystLewis acids, catalyst-free conditionsCan enhance reaction rate and yield

Alternative Synthetic Routes involving Direct C-N Bond Formation or Aromatic Electrophilic/Nucleophilic Substitution

Beyond the direct acylation of 3-chloro-2-nitroaniline, alternative synthetic strategies can be envisioned. These routes often involve the construction of the substituted aromatic ring system through regioselective reactions.

The synthesis can commence from more readily available starting materials, such as dichloronitrobenzenes. For example, the reaction of 2,3-dichloronitrobenzene (B165493) can be controlled to achieve selective substitution. Studies have shown that in reactions with nucleophiles like 2,2,2-trifluoroethoxide, substitution occurs preferentially at the 2-position. cdnsciencepub.com Furthermore, palladium catalysts have been shown to effectively catalyze the selective dechlorination of 2,3-dichloronitrobenzene to 3-chloronitrobenzene. researchgate.net Such regioselective substitutions are critical for directing the formation of the desired isomer.

Controlling the position of the nitro and chloro groups on the aromatic ring is a key challenge. The nitration of acetanilides, for instance, typically directs the incoming nitro group to the ortho and para positions relative to the activating acetamido group. drugfuture.com To achieve the desired 3-chloro-2-nitro substitution pattern, one might start with a molecule that already contains a directing group that favors this arrangement.

For instance, the chlorination of anilines can be directed to the meta position using specific catalytic systems. Palladium-catalyzed meta-C–H chlorination of anilines has been developed using norbornene as a mediator, allowing for the introduction of a chlorine atom at the meta position. nih.gov This strategy could potentially be applied in a multi-step synthesis to introduce the chloro group at the desired position relative to the amino (or a precursor to the amino) group before nitration.

The directing effects of substituents on electrophilic aromatic substitution are well-established. Electron-donating groups are typically ortho, para-directing, while electron-withdrawing groups are meta-directing, with the exception of halogens which are ortho, para-directing despite being deactivating. youtube.com Understanding and utilizing these principles are fundamental to designing a successful synthesis that controls the regiochemistry of the final product.

Purification and Isolation Techniques for High-Purity this compound

Chromatographic Separation Techniques (e.g., Column Chromatography, Thin-Layer Chromatography)

Chromatographic techniques are indispensable for the separation and purification of organic compounds, especially when dealing with mixtures of isomers or when high purity is required.

Column Chromatography: This technique is widely used for the purification of nitrophenylacetamide derivatives on a preparative scale. The process involves passing a solution of the crude product through a column packed with a stationary phase, typically silica (B1680970) gel. researchgate.netrsc.orgresearchgate.net An appropriate eluent, or solvent system, is chosen to move the components of the mixture down the column at different rates. For related acetanilides, common eluent systems include mixtures of petroleum ether/ethyl acetate (B1210297) and ethyl acetate/hexane. rsc.orgrsc.org The separation of a mixture of 6-nitro-2-chloroacetanilide and 4-nitro-2-chloroacetanilide has been achieved using a DCM:EtOAc (4:1) eluent. researchgate.net The fractions are collected and the solvent is evaporated to yield the purified compound.

Thin-Layer Chromatography (TLC): TLC is a rapid and sensitive analytical technique used primarily to monitor the progress of a reaction and to identify the components in a mixture. scielo.brrsc.org It can also aid in determining the optimal solvent system for column chromatography. The separation is performed on a plate coated with a thin layer of adsorbent, such as silica gel. By observing the separation of spots under UV light, chemists can assess the purity of a sample and track the conversion of reactants to products. nih.gov

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to chemical synthesis aims to reduce the environmental impact of chemical processes. scispace.com This involves designing reactions that are more efficient, use less hazardous materials, and generate minimal waste. mlsu.ac.inacs.org

Key principles of green chemistry that could be applied to the synthesis of this compound include:

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials from the reactants into the final product. acs.orgacs.org This minimizes the formation of byproducts. mlsu.ac.in

Use of Safer Solvents and Auxiliaries: Traditional organic solvents often pose environmental and health risks. jddhs.com Green chemistry encourages the use of safer alternatives like water, bio-based solvents (e.g., ethyl lactate), or even solvent-free reaction conditions. mlsu.ac.injddhs.com

Design for Energy Efficiency: Reactions should ideally be conducted at ambient temperature and pressure to minimize energy consumption. acs.orgacs.org The development of catalytic processes is key to lowering the energy requirements of reactions. mlsu.ac.injddhs.com

Catalysis: The use of catalysts is preferred over stoichiometric reagents. Catalysts can enhance reaction rates and selectivity, often under milder conditions, and can be used in small amounts and recycled. scispace.com For instance, biocatalysis using enzymes can lead to highly specific transformations, potentially eliminating the need for protecting groups. acs.org

Reduce Derivatives: Unnecessary derivatization steps, such as the use of protecting groups, should be avoided as they require additional reagents and generate waste. acs.org

Use of Renewable Feedstocks: Whenever feasible, starting materials should be derived from renewable resources rather than depleting fossil fuels. acs.org

While specific green synthetic routes for this compound are not widely reported, the general strategies of green chemistry provide a framework for developing more sustainable manufacturing processes for this and other chemical intermediates.

Comprehensive Spectroscopic and Structural Characterization of N 3 Chloro 2 Nitrophenyl Acetamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

NMR spectroscopy is an indispensable tool for elucidating the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a comprehensive map of the molecular framework and connectivity can be constructed.

The ¹H NMR spectrum of N-(3-chloro-2-nitrophenyl)acetamide is expected to reveal distinct signals corresponding to the aromatic protons and the amide (N-H) proton. The phenyl ring contains three adjacent protons (an ABC spin system), which typically appear as a complex multiplet in the aromatic region of the spectrum, generally between 7.0 and 9.0 ppm. The electron-withdrawing effects of the nitro (NO₂) and chloro (Cl) groups deshield these protons, shifting their resonance signals downfield.

Based on data from analogous compounds, the amide proton (NH) is anticipated to appear as a broad singlet significantly downfield, often above 10.0 ppm, due to its acidic nature and involvement in hydrogen bonding. For instance, in the related compound N-(4-chloro-2-nitrophenyl)acetamide, the amide proton signal is observed at δ 10.25 ppm, and the aromatic protons resonate between δ 7.59 and 8.77 ppm. rsc.org Similarly, for 2,2-dichloro-N-(3-nitrophenyl)acetamide, the amide proton appears at δ 11.2 ppm, with the aromatic protons in a multiplet between δ 7.6 and 8.6 ppm. su.edu.ly The methyl protons of the acetamide (B32628) group (CH₃) would appear as a sharp singlet in the upfield region, typically around 2.0-2.3 ppm.

Table 1: Expected ¹H NMR Data for this compound

Proton Type Expected Chemical Shift (δ, ppm) Expected Multiplicity Notes
Amide (N-H)> 10.0Singlet (broad)Position is solvent-dependent and affected by concentration.
Aromatic (Ar-H)7.0 - 8.6MultipletComplex pattern due to ABC spin system and substituent effects.
Acetyl (CH₃)~2.2SingletSharp signal corresponding to the three methyl protons.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct signals are expected for the carbonyl carbon, the six aromatic carbons, and the methyl carbon.

The carbonyl carbon (C=O) of the amide group is characteristically found in the downfield region, typically between 168 and 171 ppm. The aromatic carbons will produce a series of signals in the range of approximately 120 to 150 ppm. The carbon atoms directly bonded to the electron-withdrawing nitro and chloro groups (C-2 and C-3) would be significantly influenced. Specifically, the C-NO₂ and C-Cl carbons are expected to show unique shifts reflecting the electronic environment. The remaining aromatic carbons will also have distinct chemical shifts based on their position relative to the substituents. The methyl carbon (CH₃) of the acetyl group will appear at the most upfield position, typically around 25 ppm. In a related isomer, N-(4-chloro-2-nitrophenyl)acetamide, the carbonyl carbon appears at δ 169.0 ppm, the aromatic carbons resonate between δ 123.4 and 136.3 ppm, and the methyl carbon is at δ 25.6 ppm. rsc.org

Table 2: Expected ¹³C NMR Data for this compound

Carbon Type Expected Chemical Shift (δ, ppm)
Carbonyl (C=O)168 - 171
Aromatic (C-NO₂)Downfield in aromatic region
Aromatic (C-Cl)Downfield in aromatic region
Aromatic (Ar-C)120 - 140
Acetyl (CH₃)~25

While one-dimensional NMR provides chemical shift data, two-dimensional (2D) NMR experiments are crucial for unambiguously assigning these signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, primarily the adjacent protons on the aromatic ring. This would help in deciphering the complex splitting patterns of the aromatic multiplet.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals of the atoms they are directly attached to. It would be used to definitively assign the signals for each aromatic C-H pair and the methyl group protons to their respective carbon atoms.

Vibrational Spectroscopy for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The FT-IR spectrum of this compound provides direct evidence for its key functional groups. Studies on closely related compounds confirm the expected absorption bands. su.edu.lymdpi.com The conformation of the N-H bond in 2-chloro-N-(3-nitrophenyl)acetamide has been noted to be anti to the meta-nitro group. iucr.orgiucr.org

N-H Stretching: The stretching vibration of the amide N-H bond typically appears as a sharp to moderately broad band in the region of 3300-3400 cm⁻¹. For 2,2-dichloro-N-(3-nitrophenyl)acetamide, this peak is observed at 3342 cm⁻¹. su.edu.ly

C=O Stretching: The carbonyl (C=O) stretching of the amide group is one of the most intense and characteristic bands in the spectrum, expected to appear in the range of 1670-1700 cm⁻¹. The exact position is sensitive to the electronic environment and hydrogen bonding. A value of 1694 cm⁻¹ is reported for the carbonyl bond in 2,2-dichloro-N-(3-nitrophenyl)acetamide. su.edu.ly

NO₂ Stretching: The nitro group gives rise to two distinct and strong stretching vibrations: an asymmetric stretch typically found between 1500 and 1560 cm⁻¹ and a symmetric stretch between 1330 and 1370 cm⁻¹. In 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, these bands are observed at 1529 cm⁻¹ and 1338 cm⁻¹, respectively. mdpi.com

Table 3: Characteristic FT-IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹) Reference/Analog Data (cm⁻¹)
Amide (N-H)Stretching3300 - 34003342 su.edu.ly
Aromatic (C-H)Stretching3000 - 31003018 su.edu.ly
Carbonyl (C=O)Stretching1670 - 17001694 su.edu.ly
Nitro (NO₂)Asymmetric Stretching1500 - 15601529 mdpi.com
Nitro (NO₂)Symmetric Stretching1330 - 13701338 mdpi.com

Raman spectroscopy provides data that is complementary to FT-IR. While FT-IR is more sensitive to polar bonds (like C=O), Raman spectroscopy is particularly effective for detecting vibrations of non-polar or symmetric bonds. For this compound, a Raman spectrum would be valuable for analyzing the vibrations of the aromatic ring's carbon-carbon bonds and the symmetric stretch of the nitro group. Although a specific Raman spectrum for the title compound is not available in the literature, analysis of related molecules like 3-Chloro-2-nitrobenzyl alcohol shows that aromatic C-H stretching vibrations are observed above 3050 cm⁻¹. researchgate.net The symmetric vibrations of the molecule, which are often weak or absent in the IR spectrum, would be more prominent in the Raman spectrum, providing a more complete vibrational profile of the molecule.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Elucidation

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural insights through the analysis of its fragmentation patterns.

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, often to within a few parts per million. This precision allows for the unambiguous determination of the elemental formula. For this compound, with the chemical formula C₈H₇ClN₂O₃, the exact mass can be calculated. The monoisotopic mass of its isomer, 2-chloro-N-(2-nitrophenyl)acetamide, has been computed as 214.0145198 Da, which serves as a precise benchmark for confirming the compound's elemental composition. nih.gov This technique is crucial for distinguishing between compounds that may have the same nominal mass but different elemental formulas.

In mass spectrometry, the molecular ion (M⁺) is often energetically unstable and can break apart into smaller, characteristic fragment ions. chemguide.co.uk The analysis of these fragmentation pathways provides a virtual roadmap of the molecule's structure, confirming the connectivity of its constituent parts.

For this compound, several key fragmentation patterns would be anticipated upon electron ionization:

Loss of the Acetyl Group: A common fragmentation involves the cleavage of the amide bond, leading to the loss of a ketene (B1206846) molecule (CH₂=C=O) or an acetyl radical (•COCH₃).

Formation of Acylium Ion: Cleavage of the N-C(O) bond can result in the formation of a stable chloroacetyl cation ([ClCH₂CO]⁺).

Cleavage related to the Nitro Group: The nitro group can be lost as NO₂ or NO, leading to significant peaks in the mass spectrum.

Loss of Chlorine: The chlorine atom can be lost as a radical, which is particularly evident in the isotopic pattern of chlorine-containing fragments (due to the presence of ³⁵Cl and ³⁷Cl isotopes). whitman.edu

X-ray Crystallography for Precise Solid-State Structure Determination

X-ray crystallography offers an unparalleled level of detail regarding the three-dimensional arrangement of atoms within a crystalline solid. This technique is the gold standard for determining bond lengths, bond angles, and the nature of intermolecular interactions that dictate the crystal's architecture.

The process begins with the growth of a high-quality single crystal of the compound. This crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. iucr.org As the crystal is rotated, a diffraction pattern of thousands of reflections is collected by a detector. iucr.org The intensity and position of these reflections are processed using specialized software, such as SHELXS97 or SHELXL97, to solve and refine the crystal structure. iucr.orgnih.gov An absorption correction is typically applied to account for the attenuation of X-rays by the crystal itself. iucr.org

Below is a table showing typical parameters for single-crystal X-ray data collection, based on analyses of structurally similar compounds.

ParameterTypical Value / DescriptionReference
InstrumentOxford Diffraction Xcalibur or Bruker SMART CCD area detector iucr.orgrsc.org
RadiationMo Kα (λ = 0.71073 Å) rsc.orgnih.gov
Temperature100 K to 299 K iucr.orgnih.gov
Crystal SystemTriclinic, Monoclinic, or Orthorhombic nih.govnih.goviucr.org
Data Reduction SoftwareCrysAlis RED, SAINT iucr.orgiucr.org
Structure Solution & RefinementSHELXS, SHELXL iucr.orgrsc.org

The refined crystal structure provides precise measurements of all geometric parameters. In this compound, the bond lengths and angles are expected to fall within normal ranges for this class of compounds. iucr.org The phenyl ring would exhibit typical aromatic C-C bond lengths. The amide linkage features partial double bond character, resulting in a C-N bond that is shorter than a typical single bond.

Bond / AngleExpected Value (Å or °)Reference
C(aromatic)-C(aromatic)~1.38 - 1.39 Å nih.gov
C-N (amide)~1.34 Å nih.gov
C=O (amide)~1.22 Å nih.gov
C(aromatic)-N(amide)~1.42 Å nih.gov
C-N-C (angle)~126° researchgate.net
O=C-N (angle)~125° researchgate.net

The solid-state structure of this compound is stabilized by a network of intermolecular interactions. The most significant of these is the hydrogen bond between the amide N-H group (donor) and the carbonyl oxygen atom (O=C) of an adjacent molecule. iucr.org This interaction typically links the molecules into infinite chains. iucr.orgnih.gov

Conformational Analysis of the Amide and Phenyl Moieties in the Solid State

The three-dimensional arrangement of the amide and phenyl groups in this compound within a crystal lattice is a critical aspect of its structural chemistry. This solid-state conformation is primarily determined through single-crystal X-ray diffraction, which provides precise atomic coordinates, allowing for the calculation of bond angles, bond lengths, and, crucially, torsion (dihedral) angles. These parameters define the orientation of the various molecular fragments relative to one another.

For this compound, the positioning of the chloro and nitro groups at the 2 and 3 positions of the phenyl ring introduces significant steric and electronic interactions. These interactions dictate the torsion angles between the phenyl ring and the amide plane. Studies on structurally similar compounds provide insight into the likely conformation. For instance, in related chloro- and nitro-substituted acetanilides, the amide group is often twisted out of the plane of the benzene (B151609) ring. The conformation of the N-H bond relative to the substituents on the ring is described as either syn or anti. In the case of 2-chloro-N-(3-nitrophenyl)acetamide, the N-H bond adopts an anti conformation with respect to the nitro group at the meta-position nih.gov. This preference is influenced by the electronic nature of the substituents and their potential for intramolecular hydrogen bonding.

A detailed conformational analysis of this compound would involve the determination of key torsion angles from crystallographic data. While specific experimental data for the title compound is not publicly available, the table below illustrates the type of data that would be generated from such an analysis, with hypothetical values based on related structures.

Table 1: Key Torsion Angles for Conformational Analysis
Torsion AngleDescriptionExpected Value (°)
C2-N-C(O)-C(H3)Defines the rotation around the N-C(O) bond~180° (trans)
C1-C2-N-C(O)Describes the twist of the amide group relative to the phenyl ringVariable, likely non-zero due to steric hindrance
C3-C2-N-HIndicates the orientation of the N-H bond relative to the C3-substituentLikely indicative of an anti or syn conformation

The degree of non-planarity, as indicated by the torsion angle between the phenyl ring and the amide plane, affects the molecule's packing in the crystal lattice and can influence its physical properties and biological activity.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, etc.) in a compound. This experimental data is then compared against the theoretically calculated percentages derived from the compound's proposed empirical formula. A close agreement between the found and calculated values serves as strong evidence for the compound's elemental composition and purity.

For this compound, the molecular formula is C₈H₇ClN₂O₃. Based on the atomic weights of carbon (12.01 g/mol ), hydrogen (1.008 g/mol ), chlorine (35.45 g/mol ), nitrogen (14.01 g/mol ), and oxygen (16.00 g/mol ), the theoretical elemental composition can be calculated.

The validation of the empirical formula is a critical step in the characterization of a newly synthesized compound, ensuring that the material under investigation corresponds to the intended chemical structure. While specific experimental results for this compound are not available in the reviewed literature, the following table presents the calculated theoretical percentages and provides columns for where experimental findings would be recorded. In practice, experimental values are expected to be within ±0.4% of the calculated values to be considered a good match.

Table 2: Elemental Analysis Data for this compound (C₈H₇ClN₂O₃)
ElementCalculated (%)Found (%)
Carbon (C)44.78-
Hydrogen (H)3.29-
Chlorine (Cl)16.52-
Nitrogen (N)13.05-
Oxygen (O)22.36-

Note: "Found (%)" values are placeholders for experimental results.

This analytical confirmation is essential for verifying the identity and purity of the compound before proceeding with further spectroscopic, structural, and biological evaluations.

Computational and Theoretical Investigations of N 3 Chloro 2 Nitrophenyl Acetamide

Quantum Chemical Studies Using Density Functional Theory (DFT)

No published data is currently available for the DFT analysis of N-(3-chloro-2-nitrophenyl)acetamide.

Detailed information on the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles, as well as the energetic landscape of this compound from DFT calculations, is not present in the current scientific literature.

A quantitative analysis of the electronic structure, such as Mulliken atomic charges or other population analysis methods, and the calculation of global reactivity descriptors (e.g., chemical hardness, softness, and electronegativity) for this compound have not been reported.

Theoretical vibrational frequencies and their correlation with experimental infrared and Raman spectra for this compound are not available. Such calculations would typically provide a basis for the assignment of spectral bands to specific molecular vibrations.

There is no available data on the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) for this compound. The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule.

A Molecular Electrostatic Potential (MEP) map, which is instrumental in identifying the electrophilic and nucleophilic sites within the molecule, has not been computationally generated and published for this compound.

Insights from Natural Bond Orbital (NBO) analysis, which would detail hyperconjugative interactions, intramolecular charge transfer, and the nature of chemical bonds within this compound, are absent from the scientific record.

Calculation of Non-Linear Optical (NLO) Properties (e.g., First-Order Hyperpolarizability)

The non-linear optical (NLO) properties of organic molecules are of significant interest for applications in optoelectronics and photonics. These properties are governed by the molecule's response to an applied electric field. The first-order hyperpolarizability (β) is a key tensor quantity that describes the second-order NLO response.

Computational methods, particularly Density Functional Theory (DFT), are widely used to predict NLO properties. mdpi.comresearchgate.net These calculations can determine the dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β) of a molecule. For a molecule to have a non-zero β value, it must lack a center of symmetry. The presence of electron-donating groups (like the acetamide (B32628) group) and electron-withdrawing groups (like the nitro and chloro groups) connected through a π-conjugated system can lead to significant intramolecular charge transfer and enhance the NLO response.

Table 1: Representative Calculated NLO Properties for a Related Acetamide Analog Note: The following data is for a different compound and is shown for illustrative purposes of typical computational outputs.

Parameter Description Typical Calculated Value (a.u.)
μ Dipole Moment Values depend on molecular symmetry and charge distribution.
α Linear Polarizability Represents the linear response to an electric field.

| β_total | First-Order Hyperpolarizability | Indicates the magnitude of the second-order NLO response. |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. This approach can provide detailed insights into the dynamic behavior of this compound, which is not available from static crystal structures.

Conformational Flexibility and Rotational BarriersThe flexibility of this compound is primarily determined by the rotation around its single bonds, particularly the C-N bond connecting the phenyl ring and the acetamide group. The dihedral angle between the plane of the phenyl ring and the acetamide group is a critical conformational parameter.

While specific MD studies for this compound are not available, crystal structure analysis of related compounds provides a static picture of its conformation. For instance, in 2,2,2-Trichloro-N-(3-nitrophenyl)acetamide, the dihedral angle between the nitrophenyl ring and the acetamide group is 5.47(6)°. nih.gov In other substituted acetanilides, the conformation of the N-H bond relative to the ring substituents is a key feature; for example, it is anti to the meta-nitro group in 2,2-dichloro-N-(3-nitrophenyl)acetamide. nih.gov MD simulations would allow for the exploration of the potential energy surface associated with the rotation around the C-N amide bond, enabling the calculation of rotational energy barriers and the identification of the most stable conformers in a given environment.

Intermolecular Interactions and Self-AssemblyIn the condensed phase, molecules of this compound will interact with each other through various non-covalent forces. These interactions dictate the molecule's packing in a crystal and its aggregation behavior in solution.

Crystallographic studies of similar compounds reveal the dominant intermolecular interactions. Intermolecular N—H⋯O hydrogen bonds are a recurring motif in related acetamides, linking molecules into chains or more complex networks. nih.govresearchgate.net For example, in 2,2,2-Trichloro-N-(3-nitrophenyl)acetamide, N—H⋯O and C—H⋯O hydrogen bonds link the molecules into chains. nih.gov In addition to hydrogen bonding, π-π stacking between the aromatic rings could also play a role in the self-assembly of these molecules. MD simulations could be used to explore the dynamics of these interactions and predict the likelihood of forming stable aggregates or self-assembled structures in solution.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling (for structural insights only)

QSAR and pharmacophore modeling are computational techniques used to correlate a molecule's structural features with its properties or activity. chalcogen.ro A pharmacophore model defines the essential 3D arrangement of functional groups that are critical for a particular interaction. dovepress.com

For a molecule like this compound, a pharmacophore model would typically identify key features such as hydrogen bond donors (the N-H group), hydrogen bond acceptors (the carbonyl and nitro oxygens), and aromatic regions (the phenyl ring). QSAR studies on broader classes of N-(substituted phenyl)-2-chloroacetamides have shown that the biological activity can vary significantly with the position of substituents on the phenyl ring. srce.hr These studies indicate that features like high lipophilicity, often influenced by halogenated substituents, are important structural attributes. srce.hr The specific ortho/meta positioning of the nitro and chloro groups in this compound creates a unique electronic and steric profile that would be a critical descriptor in any QSAR or pharmacophore model.

Ligand-Protein Interaction Studies (Molecular Docking with relevant receptors for structural insights, e.g., π-π stacking, H-bonding)Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method provides structural insights into how a molecule might interact with a biological target at the atomic level.

No specific molecular docking studies for this compound have been reported. However, docking studies performed on other substituted acetamides reveal common interaction patterns. mdpi.com A hypothetical docking of this compound into a protein active site would likely involve the following interactions:

Hydrogen Bonding: The amide N-H group can act as a hydrogen bond donor, while the carbonyl oxygen and the oxygens of the nitro group can act as hydrogen bond acceptors, forming interactions with polar amino acid residues (e.g., Serine, Threonine, Asparagine).

π-π Stacking: The electron-deficient nitrophenyl ring can engage in π-π stacking or T-shaped interactions with the aromatic side chains of amino acids like Phenylalanine, Tyrosine, or Tryptophan.

Halogen Bonding: The chlorine atom could potentially form halogen bonds with electron-rich atoms like oxygen or sulfur in the protein backbone or side chains.

These predicted interactions are crucial for understanding the structural basis of a molecule's affinity for a specific protein target.

Table 2: List of Chemical Compounds Mentioned

Compound Name
This compound
N-(3-Nitrophenyl) Acetamide (3NAA)
2,2,2-Trichloro-N-(3-nitrophenyl)acetamide
2,2-dichloro-N-(3-nitrophenyl)acetamide
N-(substituted phenyl)-2-chloroacetamides
Serine
Threonine
Asparagine
Phenylalanine
Tyrosine

Exploration of Binding Modes and Interaction Specificity

A comprehensive review of scientific literature and computational chemistry databases reveals a notable absence of specific research focused on the binding modes and interaction specificity of this compound. While computational studies, including molecular docking and dynamic simulations, are common for exploring the interaction of small molecules with biological targets, no dedicated studies detailing these aspects for this compound have been published.

Therefore, detailed research findings, including data on binding energies, specific amino acid interactions, and preferred binding conformations are not available for this particular compound. The exploration of how this compound orients itself within a protein's active site, the nature of its intermolecular interactions (such as hydrogen bonds, hydrophobic interactions, or van der Waals forces), and the structural basis for its target specificity remain subjects for future investigation.

Without such computational studies, a theoretical framework for understanding the molecular basis of this compound's potential biological activity is yet to be established. Further research is required to elucidate its binding characteristics and to provide insights that could guide the development of related compounds.

Mechanistic Organic Chemistry of N 3 Chloro 2 Nitrophenyl Acetamide

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Chloro-Substituted Phenyl Ring

Nucleophilic aromatic substitution (SNAr) is a critical reaction class for aryl halides, especially those activated by potent electron-withdrawing groups. libretexts.org The reaction typically proceeds via a two-step addition-elimination mechanism. libretexts.org In the case of N-(3-chloro-2-nitrophenyl)acetamide, the chloro-substituted phenyl ring is the site of this transformation.

Activation by the Ortho-Nitro Group and Reaction Pathways

The presence of the nitro group ortho to the chlorine atom is crucial for activating the aryl halide towards nucleophilic attack. Simple aryl halides are generally unreactive to nucleophiles. libretexts.org However, the strongly electron-withdrawing nature of the nitro group significantly reduces the electron density of the aromatic ring, making the carbon atom bonded to the chlorine highly electrophilic and susceptible to attack by a nucleophile. libretexts.org

The reaction pathway involves the initial attack of a nucleophile on the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. libretexts.org The aromaticity of the ring is temporarily broken in this step. libretexts.org The negative charge of this complex is delocalized across the ring and, most importantly, onto the oxygen atoms of the ortho-nitro group. This delocalization provides substantial stabilization for the intermediate, thereby lowering the activation energy of the reaction.

In the second step of the mechanism, the leaving group (the chloride ion) is eliminated, and the aromaticity of the ring is restored, yielding the final substitution product. libretexts.org The first step, the formation of the Meisenheimer complex, is generally the rate-determining step of the reaction.

Reactivity with Various Nucleophiles (e.g., Amines, Alcohols, Thiols)

The activated nature of this compound allows it to react with a range of nucleophiles. The products formed are key intermediates in the synthesis of more complex molecules, including various heterocyclic compounds.

Amines : The reaction of activated nitro-chloro-aromatics with amine nucleophiles is a well-established method for forming C-N bonds. Studies on related isomers, such as N-(5-halo-2-nitrophenyl)acetamide, demonstrate that amines can readily displace the halogen atom in an SNAr reaction. tandfonline.comsemanticscholar.org This transformation yields N-substituted amino-nitrophenyl acetamide (B32628) derivatives.

Alcohols : Alkoxides, the conjugate bases of alcohols, are effective nucleophiles in SNAr reactions. While specific examples involving this compound are not detailed in the surveyed literature, the general mechanism of SNAr supports its reactivity with nucleophiles like methoxide (B1231860) (CH₃O⁻). libretexts.org The reaction would result in the displacement of the chloro group to form an ether linkage.

Thiols : Thiolates, the sulfur analogs of alkoxides, are also potent nucleophiles. The chloro group in activated systems like N-(3-chloro-4-nitrophenyl)acetamide can be substituted by thiols, indicating that this compound would undergo a similar reaction to form an aryl thioether.

Table 1: Reactivity of Activated Aryl Halides with Common Nucleophiles

NucleophileNucleophile TypeProduct Class
Amines (R-NH₂)AmineN-Aryl Amine
Alcohols (R-OH) / Alkoxides (R-O⁻)Alcohol / AlkoxideAryl Ether
Thiols (R-SH) / Thiolates (R-S⁻)Thiol / ThiolateAryl Thioether

Reduction Chemistry of the Nitro Group

The nitro group of this compound is a versatile functional group that can be readily reduced to an amino group. This transformation opens up a wide array of subsequent chemical modifications.

Selective Reduction to the Amino Group for Further Functionalization

The reduction of the nitro group to an amine yields N-(2-amino-3-chlorophenyl)acetamide. This reaction is a pivotal step in many synthetic sequences because the resulting primary aromatic amine can be further functionalized. For example, the amine can undergo diazotization followed by substitution to introduce a variety of other functional groups, or it can be acylated or alkylated to build more complex molecular architectures. The selective reduction of the nitro group while preserving the chloro substituent is often a key synthetic challenge and goal. researchgate.net

Catalytic Hydrogenation vs. Chemical Reducing Agents

Several methods are available for the reduction of aromatic nitro groups, each with its own advantages regarding selectivity, reaction conditions, and functional group tolerance. The choice of method is critical, especially when other reducible or sensitive groups, such as halogens, are present.

Catalytic Hydrogenation : This is a common and often clean method for nitro group reduction, typically employing a metal catalyst like palladium on carbon (Pd/C) or platinum on carbon (Pt/C) with hydrogen gas (H₂). A significant variation is catalytic transfer hydrogenation, which uses a hydrogen donor like ammonium (B1175870) formate (B1220265) in place of H₂ gas. researchgate.net This latter method has been shown to be highly effective and selective for reducing nitro groups in the presence of halogens, providing the corresponding anilines in high yields without causing dehalogenation. researchgate.net

Chemical Reducing Agents : Classic chemical methods involve the use of metals in acidic media, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl), or reagents like sodium dithionite (B78146) (Na₂S₂O₄). While effective, these methods often require strongly acidic conditions and stoichiometric amounts of metal, which can lead to challenges in workup and waste disposal.

Table 2: Comparison of Reduction Methods for Aromatic Nitro Groups

MethodReagentsKey FeaturesSelectivity Notes
Catalytic HydrogenationH₂, Pd/C or Pt/CHigh efficiency, clean byproducts (H₂O).Risk of dehalogenation (hydrogenolysis) of aryl chlorides.
Catalytic Transfer HydrogenationHCOOH-NH₄⁺, Pt/CMild conditions, avoids high-pressure H₂ gas.Excellent selectivity; reduces nitro groups without affecting halogens. researchgate.net
Metal/Acid ReductionSn/HCl or Fe/HClStrong reducing conditions, inexpensive.Can be non-selective, harsh acidic conditions.
Chemical ReductionSodium Dithionite (Na₂S₂O₄)Mild conditions, useful in aqueous media.Moderate reactivity, often used for specific substrates.

Amide Hydrolysis Reactions

Amides are generally stable functional groups, and their hydrolysis requires vigorous conditions such as strong acids or bases with heating. youtube.com The hydrolysis of the amide bond in this compound is a critical reaction, leading to the formation of 3-chloro-2-nitroaniline (B1295001) and acetic acid. This transformation can be catalyzed by either acid or base, each proceeding through a distinct mechanism.

Acid-Catalyzed Hydrolysis

The acid-catalyzed hydrolysis of this compound proceeds through a multi-step mechanism initiated by the protonation of the carbonyl oxygen. youtube.commasterorganicchemistry.com This initial step is crucial as it enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a weak nucleophile like water. youtube.commasterorganicchemistry.com

The mechanism unfolds as follows:

Protonation of the Carbonyl Oxygen: The oxygen of the amide carbonyl group is protonated by an acid (e.g., hydronium ion), forming a resonance-stabilized cation. This increases the positive charge on the carbonyl carbon. youtube.commasterorganicchemistry.com

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the now highly electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. youtube.com

Proton Transfer: A proton is transferred from the oxygen atom of the attacking water molecule to the nitrogen atom of the amide group. This converts the amino group into a better leaving group (an amine). youtube.com

Elimination of the Leaving Group: The lone pair of electrons on the hydroxyl group reforms the carbonyl double bond, leading to the elimination of 3-chloro-2-nitroaniline as the leaving group. masterorganicchemistry.com

Deprotonation: The resulting protonated carboxylic acid is deprotonated by a base (like water) to form acetic acid and regenerate the acid catalyst. Under acidic conditions, the 3-chloro-2-nitroaniline product will exist as its protonated ammonium salt. youtube.com

This reaction is generally considered irreversible because the amine product is protonated under the acidic conditions, rendering it non-nucleophilic and preventing the reverse reaction. youtube.com

Base-Catalyzed Hydrolysis (Saponification)

Under basic conditions, hydrolysis occurs via nucleophilic attack of a strong nucleophile, the hydroxide (B78521) ion (OH⁻), directly on the carbonyl carbon. youtube.comlibretexts.org

The mechanism involves these steps:

Nucleophilic Attack: The hydroxide ion directly attacks the carbonyl carbon of the amide, forming a tetrahedral intermediate with a negative charge on the oxygen atom. youtube.comarkat-usa.org

Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the 3-chloro-2-nitrophenylamide anion (⁻NH-Ar), which is a very poor leaving group. This step is generally the rate-limiting step.

Proton Transfer (Acid-Base Reaction): The expelled amide anion is a strong base and immediately deprotonates the newly formed acetic acid. This acid-base reaction is essentially irreversible and drives the equilibrium towards the products, forming sodium acetate (B1210297) and 3-chloro-2-nitroaniline. youtube.com

To complete the hydrolysis and isolate the carboxylic acid, a final acidification step is required to protonate the carboxylate anion. youtube.com

The amide linkage is known for its exceptional stability, a result of the resonance delocalization of the nitrogen lone pair into the carbonyl group. youtube.com This resonance stabilization imparts a partial double bond character to the C-N bond, increasing the energy barrier for rotation and cleavage. Consequently, hydrolysis of amides, including this compound, typically requires harsh conditions like prolonged heating in the presence of concentrated acids or bases. arkat-usa.org

Electrophilic Aromatic Substitution (EAS) Reactions (Deactivation by Nitro and Chloro Substituents)

Electrophilic Aromatic Substitution (EAS) is a fundamental reaction class for aromatic compounds. However, the reactivity of the benzene (B151609) ring is highly dependent on the nature of the substituents it carries. In this compound, the aromatic ring is substituted with three groups: an acetamido group (-NHCOCH₃), a nitro group (-NO₂), and a chloro group (-Cl). All three of these groups act to deactivate the ring towards electrophilic attack, making EAS reactions on this substrate exceptionally challenging. numberanalytics.commasterorganicchemistry.com

Deactivating groups withdraw electron density from the aromatic ring, making it less nucleophilic and therefore less reactive towards electrophiles. numberanalytics.comlkouniv.ac.in The deactivating nature of each substituent in this compound is summarized below:

SubstituentInductive EffectResonance EffectOverall Effect on ReactivityDirecting Influence
-NO₂ (Nitro) Strongly withdrawingStrongly withdrawingStrongly DeactivatingMeta
-Cl (Chloro) Strongly withdrawingWeakly donatingDeactivatingOrtho, Para
-NHCOCH₃ (Acetamido) Weakly withdrawingStrongly donatingActivating (but deactivating in strong acid)Ortho, Para

Detailed Analysis of Substituent Effects:

Nitro Group (-NO₂): The nitro group is one of the most powerful deactivating groups. It withdraws electron density from the ring through both the inductive effect (due to the high electronegativity of nitrogen and oxygen) and the resonance effect. numberanalytics.commasterorganicchemistry.com This severe reduction in electron density destabilizes the positively charged carbocation intermediate (the arenium ion) formed during the EAS mechanism, thus increasing the activation energy and slowing the reaction rate significantly. lkouniv.ac.in The nitro group directs incoming electrophiles to the meta position. libretexts.org

Acetamido Group (-NHCOCH₃): The acetamido group is typically considered an activating, ortho-, para-directing group because the nitrogen's lone pair can be donated into the ring by resonance. However, many EAS reactions (like nitration or sulfonation) are carried out in strong acid. Under these conditions, the lone pair on the nitrogen can be protonated, forming an -NH₂(+)COCH₃ group. This protonated group becomes a powerful electron-withdrawing and deactivating group.

Given the positions of the existing substituents (nitro at C2, chloro at C3), the aromatic ring of this compound is severely deactivated. The combined electron-withdrawing power of the nitro and chloro groups makes the ring extremely electron-poor. Attempting an EAS reaction, such as a Friedel-Crafts acylation or alkylation, would likely fail due to the heavily deactivated nature of the substrate. lkouniv.ac.in Any potential electrophilic attack would be extremely slow and require forcing conditions.

Photochemical Transformations and Radical Pathways

The photochemistry of nitroaromatic compounds is a rich and complex field. The presence of the ortho-nitro group in this compound makes it a candidate for specific photochemical transformations. Upon absorption of UV light, the nitro group can be excited to a triplet state, which behaves like a diradical. uni-konstanz.de

A characteristic reaction of ortho-nitrobenzyl compounds is an intramolecular hydrogen abstraction. In the case of this compound, the excited nitro group can abstract a hydrogen atom from the adjacent acetamido methyl group. This process would generate a biradical intermediate.

This biradical can then undergo a series of rearrangements. One plausible pathway, based on similar systems, involves the formation of an aci-nitro intermediate, which can then rearrange. uni-konstanz.de For example, photolysis of 2-(2-nitrophenyl)ethyl derivatives is known to proceed via a light-induced β-elimination. uni-konstanz.de While the structure of this compound is different, the initial hydrogen abstraction step by the excited ortho-nitro group is a common and expected primary photochemical event.

The subsequent fate of the biradical intermediate could lead to various products, including cyclization to form heterocyclic systems or fragmentation. The specific pathway and products would depend heavily on the reaction conditions, such as the solvent and the presence of other reagents.

Furthermore, nitroaromatic compounds can participate in radical reactions under specific conditions. For instance, they can be reduced to form nitro radical anions. The generation of aryl radicals from nitroaromatic precursors is a known process that can be used in synthesis. ua.es While specific studies on the radical pathways of this compound are not prominent, its structure suggests that it could serve as a precursor to aryl radicals or undergo transformations initiated by radical species under appropriate chemical or photochemical conditions.

Advanced Synthetic Applications and Derivatization Research of N 3 Chloro 2 Nitrophenyl Acetamide

Strategic Intermediate in Complex Organic Synthesis

The arrangement of functional groups in N-(3-chloro-2-nitrophenyl)acetamide makes it an ideal precursor for the synthesis of various complex organic structures, particularly heterocyclic systems. The ortho-relationship between the nitro and acetamido groups is pivotal for facilitating cyclization reactions, typically after a reductive transformation of the nitro group.

Synthesis of Novel Heterocyclic Systems

N-(substituted-phenyl)acetamides are well-established as valuable precursors for synthesizing a wide range of heterocyclic compounds. sapub.org The this compound scaffold is particularly primed for constructing fused heterocyclic systems. The general strategy involves the reduction of the ortho-nitro group to an amine, which then acts as a binucleophile, reacting with the adjacent acetamido group or an external reagent to form a new ring.

One prominent application is in the synthesis of quinoxalinones . For instance, a synthetic route analogous to the preparation of 6-chloro-1H-quinoxalin-2-one can be envisioned. This process begins with the reduction of the nitro group in a related acetamide (B32628) derivative using a catalyst like Palladium on carbon (Pd/C) to yield the corresponding o-phenylenediamine (B120857) intermediate. This intermediate can then undergo intramolecular cyclization or oxidation to form the quinoxalinone ring system. nih.gov

Another significant class of heterocycles accessible from this intermediate are benzimidazoles . The synthesis can be achieved through a reductive cyclization pathway. After converting the nitro group to an amine, the resulting N-(2-amino-3-chlorophenyl)acetamide can be cyclized. This can occur via reaction with various one-carbon synthons or by intramolecular processes under specific conditions, leveraging the existing acetyl group. rsc.orgpcbiochemres.comnih.gov Organophosphorus-catalyzed methods have also been developed for the modular synthesis of N-functionalized benzimidazoles from N-acylated 2-nitroanilines. rsc.org

Furthermore, the scaffold is a precursor for other important heterocyclic cores:

Indoles and Oxindoles: Tandem C-N coupling and cyclization reactions, catalyzed by main-group elements like phosphorus, can convert ortho-functionalized nitroarenes into various indole (B1671886) and oxindole (B195798) structures. rsc.org

Azetidinones: The acetamide nitrogen can participate in cyclization reactions, such as the Staudinger [2+2] cycloaddition with a ketene (B1206846), to form β-lactam (azetidin-2-one) rings, which are core structures in many antibiotics. sigmaaldrich.comrsc.org

The following table summarizes some heterocyclic systems that can be synthesized from this compound or its close analogs.

Heterocyclic SystemGeneral Synthetic StrategyKey Reaction Type
QuinoxalinonesReduction of nitro group followed by intramolecular cyclization/oxidation of the resulting diamine derivative.Reductive Cyclization
BenzimidazolesReduction of nitro group, then cyclocondensation with a C1 synthon or intramolecular cyclization.Reductive Cyclization
Indoles/OxindolesPhosphorus-catalyzed tandem C-N coupling/cyclization of the ortho-nitroacetanilide intermediate.Reductive N-Arylative Cyclization
Azetidinones (β-Lactams)Reaction of the amine (after deacetylation and reduction) with a suitable precursor via cycloaddition.Cycloaddition

Development of Bioactive Molecule Analogs (Purely synthetic perspective, not biological activity)

The structural framework of this compound is present in or serves as a model for the synthesis of various classes of bioactive molecules. From a synthetic standpoint, it provides a template for creating libraries of analogs for screening purposes.

For example, the synthesis of sorafenib (B1663141) analogues, which are diarylamides, involves coupling a quinoxalinedione (B3055175) core with various acyl halides. The quinoxalindione itself can be prepared in a multi-step synthesis starting from a 5-chloro-2-nitroaniline (B48662) derivative, which is structurally related to the title compound. The key steps include O-arylation, nitro group reduction, and cyclization with oxalic acid. researchgate.net

The acetamide linkage is also a key feature in the synthesis of various targeted therapeutic agents. Synthetic chemists have developed methods to incorporate this moiety into more complex structures:

Thiazole Derivatives: N-Aryl-2-chloroacetamides can be reacted with thiourea (B124793) or its derivatives to construct aminothiazole rings, which are then further elaborated.

1,2,3-Triazole Derivatives: The acetamide portion can be modified to introduce other functionalities. For instance, a related N-benzylacetamide moiety was modified by preparing chloroacetamide intermediates, which were then converted to azides and subsequently cyclized with terminal alkynes via a Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) to form 1,2,3-triazoles.

Pesticidal Agents: Pyridylthioacetamides have been synthesized through the nucleophilic substitution of a pyridine (B92270) thiol with a chloroacetamide, demonstrating the utility of the acetamide group as a reactive handle for linking different molecular fragments.

Scaffold for Complex Molecular Architecture Design

Beyond its role as a linear intermediate, this compound can be used as a central scaffold from which molecular complexity can be built outwards. This is achieved by selectively modifying its three key functional groups.

Diversification through Functional Group Interconversions

Functional group interconversion (FGI) is a cornerstone of organic synthesis, allowing for the conversion of one functional group into another. The title compound offers several opportunities for FGI, enabling the creation of a diverse range of derivatives.

Nitro Group Reduction: The most common transformation is the reduction of the nitro group to a primary amine (–NH2). This is typically achieved with high chemoselectivity using reagents like hydrogen gas with a metal catalyst (e.g., Pd/C, PtO2), or metal-based reductants like tin(II) chloride (SnCl2) or sodium dithionite (B78146) (Na2S2O4). nih.govresearchgate.net This transformation is fundamental for subsequent cyclization reactions or for introducing new functionalities via reactions of the newly formed amine.

Acetamido Group Modification: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding aniline (B41778), 3-chloro-2-nitroaniline (B1295001), freeing up the amino group for other reactions. Alternatively, the amide nitrogen can be further acylated or alkylated under specific conditions. The carbonyl group of the acetamide can also be reduced to a methylene (B1212753) group (–CH2–) using powerful reducing agents like lithium aluminum hydride (LiAlH4), converting the acetamide into an N-ethylamino group.

Chloro Group Substitution: The chlorine atom on the aromatic ring is a site for nucleophilic aromatic substitution (SNAr). Although the ring is somewhat deactivated by the electron-withdrawing nitro group, substitution can be achieved with strong nucleophiles, often under forcing conditions. This allows for the introduction of groups such as alkoxides (–OR), thiolates (–SR), or secondary amines (–NR2).

The following table details the potential functional group interconversions for this compound.

Functional GroupTransformationResulting GroupTypical Reagents
Nitro (–NO2)ReductionAmine (–NH2)H2/Pd-C, SnCl2, Na2S2O4
Partial ReductionHydroxylamine (–NHOH)Zn/NH4Cl
Acetamido (–NHCOCH3)HydrolysisAmine (–NH2)Aq. HCl, Aq. NaOH
ReductionN-Ethylamine (–NHCH2CH3)LiAlH4, BH3
Chloro (–Cl)Nucleophilic SubstitutionAlkoxy (–OR), Thiol (–SR), etc.NaOR, NaSR, HNR'R" (under heat/pressure)

Regioselective Modulations of the Aromatic Ring

The existing substituents on the phenyl ring dictate the position of any further electrophilic aromatic substitution (SEAr) reactions. The directing effects of the groups are:

Acetamido (–NHCOCH3): Strongly activating and ortho, para-directing.

Nitro (–NO2): Strongly deactivating and meta-directing.

Chloro (–Cl): Weakly deactivating and ortho, para-directing.

The positions on the ring are C1-(NHAc), C2-(NO2), C3-(Cl), leaving positions C4, C5, and C6 available for substitution. The combined influence of the existing groups results in a complex activation/deactivation pattern. The powerful ortho, para-directing effect of the acetamido group will be the dominant influence, directing incoming electrophiles to positions C4 and C6. However, the strong deactivating effect of the nitro group and the steric hindrance it imposes will significantly disfavor substitution at C6. Therefore, electrophilic substitution is most likely to occur regioselectively at the C4 position , which is para to the activating acetamido group and meta to the deactivating nitro group.

This regioselectivity allows for the controlled introduction of additional functional groups, such as a second nitro group (nitration), a halogen (halogenation), or a sulfonic acid group (sulfonation), further increasing the molecular complexity and providing new handles for derivatization.

Applications in Material Science Research

The application of this compound specifically within the field of material science is not well-documented in current literature. Research has predominantly focused on its utility in synthetic and medicinal chemistry. However, the structural motifs within the molecule, such as the nitroaniline core, are found in compounds used as precursors for dyes and pigments. The presence of electron-donating (acetamido) and electron-withdrawing (nitro) groups can give rise to charge-transfer characteristics, a property exploited in some organic materials. While this suggests a potential for investigation in areas like nonlinear optics or functional polymers, dedicated research into the material properties of this compound itself remains an unexplored domain.

Investigation as a Component in Optically Active Materials

While direct research on this compound as a primary component in optically active materials is not extensively documented in publicly available literature, the principles of materials science suggest its potential utility. The inherent asymmetry and polarizability of the molecule, stemming from its substituted aromatic ring, are key features for the development of materials with non-linear optical (NLO) properties. The nitro group, a strong electron-withdrawing group, and the acetamide group, a potential hydrogen bond donor, can contribute to the creation of acentric crystal structures, a prerequisite for second-order NLO activity.

The design of optically active materials often involves the strategic incorporation of chromophores with large hyperpolarizabilities into a non-centrosymmetric arrangement. The this compound moiety could serve as such a chromophore. Research in this area would likely focus on the synthesis of derivatives where this core structure is further functionalized to enhance its optical properties and to control its solid-state packing. Co-crystallization with other molecules to induce a non-centrosymmetric lattice is another viable strategy that could be explored. The investigation would involve computational modeling to predict NLO properties, followed by synthesis, crystal growth, and characterization of the optical response using techniques like the Kurtz-Perry powder test.

Role in the Design of Chemical Sensors (e.g., Anion Detection)

The application of this compound and its derivatives in the design of chemical sensors, particularly for anion detection, is a more prominently researched area. The amide proton in the acetamide group can act as a hydrogen bond donor, creating a binding site for anions. The electron-withdrawing nature of the nitro and chloro groups enhances the acidity of this amide proton, making it a more effective recognition site.

Research has demonstrated that related nitroaniline-based acetamide structures can serve as effective colorimetric and fluorescent sensors for various anions. semanticscholar.orgmdpi.com The interaction between the sensor molecule and an anion, such as fluoride (B91410) (F⁻) or acetate (B1210297) (AcO⁻), typically occurs through hydrogen bonding. This interaction perturbs the electronic structure of the sensor molecule, leading to a change in its absorption or emission spectrum, which can be observed visually as a color change or measured instrumentally. researchgate.netresearchgate.net

A study on a similar compound, 2-(3-(hexyloxy)-5-methylphenoxy)-N-(4-nitrophenyl)acetamide, showcased its ability to selectively detect fluoride ions. semanticscholar.orgmdpi.com The addition of fluoride ions to a solution of the sensor resulted in a distinct color change from pale yellow to orange, which was attributed to an internal charge transfer process. semanticscholar.org This selective recognition is a crucial aspect of chemical sensor design.

The general mechanism for anion sensing by such compounds involves the formation of a host-guest complex between the acetamide-based sensor and the target anion. The strength and selectivity of this interaction are governed by factors such as the acidity of the NH proton, the geometric arrangement of the binding site, and the polarity of the solvent.

Table 1: Research Findings on a Structurally Related Anion Sensor

FeatureFinding
Sensor Compound 2-(3-(hexyloxy)-5-methylphenoxy)-N-(4-nitrophenyl)acetamide
Target Anion Fluoride (F⁻)
Sensing Mechanism Internal Charge Transfer
Detection Method Colorimetric (UV-Vis Spectroscopy) and ¹H NMR
Observed Change Color change from pale yellow to orange
Stoichiometry 1:1 complex formation between sensor and fluoride ion

Table 2: Spectroscopic Changes Upon Anion Binding for a Related Sensor

Spectroscopic TechniqueObservationInterpretation
UV-Vis Spectroscopy Appearance of a new absorption band upon addition of F⁻.Formation of a new species due to the deprotonation of the sensor molecule. researchgate.net
¹H NMR Spectroscopy Disappearance of the NH proton signal and upfield shift of aromatic proton signals upon addition of F⁻.Strong hydrogen bonding interaction and subsequent deprotonation of the amide proton by the basic fluoride ion. researchgate.net

The design of sensors based on the this compound framework would likely follow similar principles. Researchers would aim to synthesize derivatives that exhibit high selectivity and sensitivity for specific anions. This could involve modifying the substituents on the phenyl ring to fine-tune the electronic properties and the steric environment of the binding site. The ultimate goal is to develop robust and reliable chemical sensors for applications in environmental monitoring, industrial process control, and biomedical diagnostics.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(3-chloro-2-nitrophenyl)acetamide, and how can reaction yields be improved?

  • Methodological Answer : The synthesis typically involves substitution and condensation reactions. For example, highlights the use of POCl₃ for cyclization of 2-chloro-N-(substituted phenyl)acetamide derivatives. Key parameters include:

  • Temperature : Maintain reflux conditions (e.g., 80–100°C) for cyclization steps to ensure complete reaction .
  • Catalysts : Acidic conditions (e.g., H₂SO₄) or Lewis acids (e.g., Fe powder in acidic media) enhance nitro group reduction, as seen in .
  • Purification : Use recrystallization from ethanol or ethyl acetate to isolate high-purity crystals .
    • Yield Optimization : Adjust stoichiometric ratios (e.g., 1.2:1 molar excess of acetic anhydride for acetylation) and monitor reaction progress via TLC .

Q. How can NMR and IR spectroscopy be utilized to confirm the structure of this compound?

  • Methodological Answer :

  • ¹H NMR : Look for characteristic peaks:
  • Acetamide methyl group: δ 2.1–2.3 ppm (singlet).
  • Aromatic protons: δ 7.2–8.5 ppm (split due to nitro and chloro substituents) .
  • IR Spectroscopy : Key absorptions include:
  • C=O stretch: 1650–1680 cm⁻¹.
  • N–H bend (amide): 1550–1600 cm⁻¹.
  • Nitro group (NO₂): 1520 and 1350 cm⁻¹ (asymmetric and symmetric stretches) .
    • Validation : Compare spectral data with computational predictions (e.g., DFT) or reference compounds .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., unexpected NMR splitting or IR shifts) be resolved during structural analysis?

  • Methodological Answer :

  • Hypothesis Testing : If unexpected splitting occurs in NMR, consider dynamic effects (e.g., rotational barriers) or impurities. For example, notes that C–H⋯O interactions in crystal structures can influence NMR coupling .
  • Variable Temperature NMR : Perform experiments at different temperatures to identify conformational changes .
  • Cross-Validation : Use X-ray crystallography (as in ) to resolve ambiguities. The nitro group’s torsional angle (e.g., -16.7° in ) can explain electronic effects impacting spectra .

Q. What computational methods are suitable for modeling the electronic properties of this compound?

  • Methodological Answer :

  • HOMO-LUMO Analysis : Use Gaussian or ORCA software with B3LYP/6-311++G(d,p) basis sets to calculate frontier orbitals. demonstrates how MESP (Molecular Electrostatic Potential) maps predict electrophilic/nucleophilic sites .
  • TD-DFT for UV-Vis : Simulate electronic transitions to correlate with experimental absorbance peaks. Adjust substituent effects (e.g., nitro groups lower LUMO energy) .
  • Docking Studies : For biological applications, model interactions with enzymes (e.g., cytochrome P450) using AutoDock Vina .

Q. How do intermolecular interactions in the crystal lattice influence the stability of this compound derivatives?

  • Methodological Answer :

  • X-ray Crystallography : Analyze packing motifs. identifies centrosymmetric C–H⋯O interactions (2.89 Å) that stabilize the lattice .
  • Hirshfeld Surface Analysis : Quantify interaction contributions (e.g., O⋯H, Cl⋯H contacts) using CrystalExplorer .
  • Thermogravimetric Analysis (TGA) : Correlate thermal stability with hydrogen-bonding networks .

Q. What strategies are effective for incorporating this compound into heterocyclic scaffolds?

  • Methodological Answer :

  • Cyclization Reactions : Use POCl₃ to convert acetamide derivatives into 1,3,4-thiadiazoles ( ) or triazolothiadiazines .
  • Catalytic Cross-Coupling : Employ Pd catalysts for Suzuki-Miyaura coupling to attach aryl/heteroaryl groups at the nitro position .
  • Microwave-Assisted Synthesis : Reduce reaction times (e.g., 30 minutes vs. 6 hours) for high-throughput screening .

Data Contradiction and Stability Analysis

Q. How can researchers address discrepancies in reaction yields or purity when scaling up synthesis?

  • Methodological Answer :

  • DoE (Design of Experiments) : Use factorial designs to optimize parameters (temperature, solvent ratio). notes that industrial-scale syntheses prioritize pressure control to prevent side reactions .
  • In Situ Monitoring : Employ ReactIR or HPLC to track intermediates and byproducts .
  • Scale-Down Experiments : Replicate industrial conditions (e.g., flow chemistry) in lab settings to identify bottlenecks .

Q. What analytical methods are recommended for detecting degradation products of this compound under varying pH conditions?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions. suggests LC-MS/MS to identify degradants (e.g., dechlorinated or hydrolyzed products) .
  • Stability-Indicating HPLC : Develop methods with C-18 columns and mobile phases (e.g., acetonitrile:phosphate buffer) to resolve peaks .
  • Mass Spectral Libraries : Compare fragmentation patterns with databases (e.g., NIST) to confirm degradant structures .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.